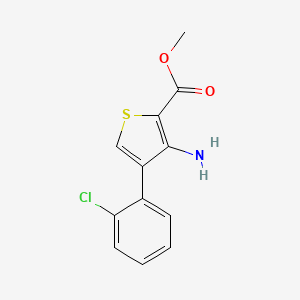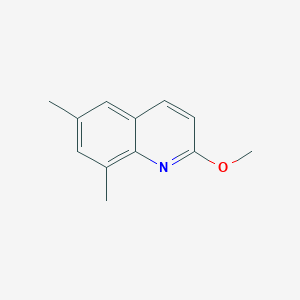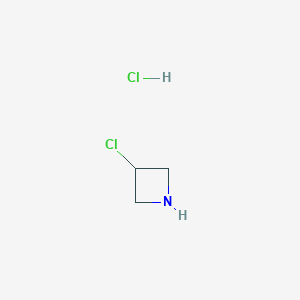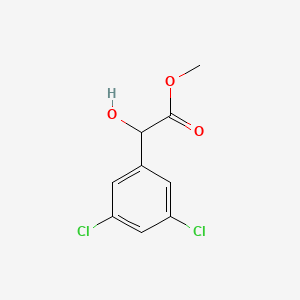
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Vue d'ensemble
Description
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a methyl ester group, a hydroxyl group, and a dichlorophenyl group
Mécanisme D'action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a phenyl group often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target molecule, inhibiting its function, or altering its structure .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the bioavailability of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to observable effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(3,5-dichlorophenyl)-2-hydroxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(3,5-dichlorophenyl)-2-oxoacetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-(3,5-dichlorophenyl)-2-hydroxyethanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Methyl 2-(3,5-dichlorophenyl)-2-oxoacetate.
Reduction: 2-(3,5-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3,5-dichlorophenyl)-2-oxoacetate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
2-(3,5-dichlorophenyl)-2-hydroxyethanol: A reduced derivative with an alcohol group instead of an ester group.
3,5-dichlorophenylacetic acid: A related compound lacking the ester and hydroxyl groups.
Uniqueness
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the ester and hydroxyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDWWNAXJFVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


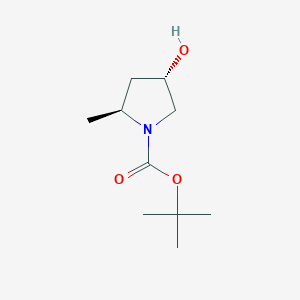
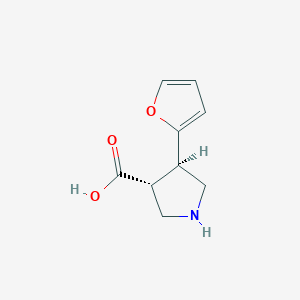
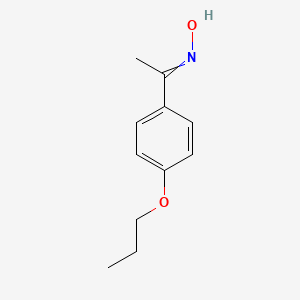
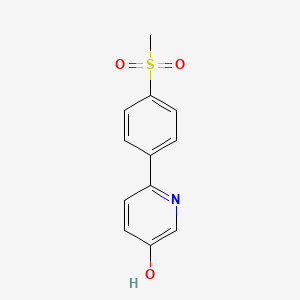
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)


